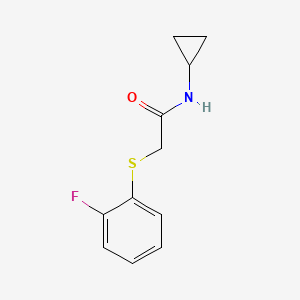
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is a synthetic compound with the molecular formula C11H23N3O3S and a molecular weight of 277.38 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with ethyl acetamide and propylsulfonyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) and is catalyzed by a base like triethylamine (TEA) . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions. The compound’s sulfonyl group is particularly important for its binding affinity and specificity . Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide
- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
- N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamide
Uniqueness
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable candidate for various applications .
Propiedades
Fórmula molecular |
C11H23N3O3S |
|---|---|
Peso molecular |
277.39 g/mol |
Nombre IUPAC |
N-ethyl-2-(4-propylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C11H23N3O3S/c1-3-9-18(16,17)14-7-5-13(6-8-14)10-11(15)12-4-2/h3-10H2,1-2H3,(H,12,15) |
Clave InChI |
WOXGQGCWGSMLJK-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CCN(CC1)CC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


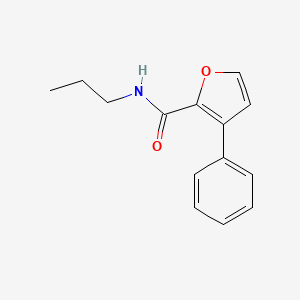
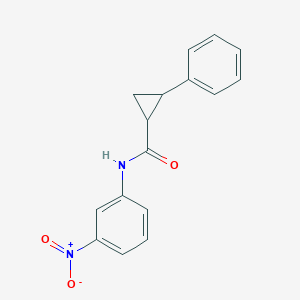
![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)

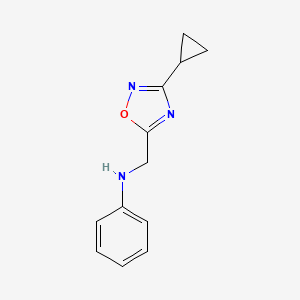
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
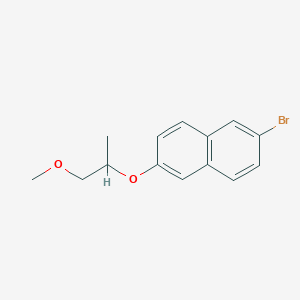
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)


![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)
